molecular formula C15H16FN B3341467 N-(2-Fluorobenzyl)-3,5-dimethylaniline CAS No. 1021042-57-8

N-(2-Fluorobenzyl)-3,5-dimethylaniline

Cat. No.: B3341467
CAS No.: 1021042-57-8
M. Wt: 229.29 g/mol
InChI Key: AQHRPCZUOIYUJC-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-3,5-dimethylaniline is an organic compound that belongs to the class of substituted anilines This compound features a fluorobenzyl group attached to the nitrogen atom of 3,5-dimethylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorobenzyl)-3,5-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • N-(2-Fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine
  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
  • 25C-NBF (N-(2-fluorobenzyl)-2,5-dimethoxy-4-chlorophenethylamine)

Comparison: N-(2-Fluorobenzyl)-3,5-dimethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-7-12(2)9-14(8-11)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHRPCZUOIYUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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